4-Amino-3-nitrocinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,10H2,(H,12,13)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYCRFCWROKQK-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51794-06-0 | |
| Record name | (2E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Amino 3 Nitrocinnamic Acid and Its Analogues
Established Synthetic Pathways to Cinnamic Acid Frameworks
The creation of the cinnamic acid backbone is primarily achieved through two time-honored reactions: the Perkin reaction and the Knoevenagel-Doebner condensation.
The Perkin reaction , first reported by William Henry Perkin in 1868, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. longdom.orgwikipedia.orgchemistrylearner.com This reaction is particularly useful for the synthesis of substituted cinnamic acids from their corresponding benzaldehydes. longdom.orgtestbook.com The general mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde in an aldol-type condensation. Subsequent dehydration and hydrolysis yield the α,β-unsaturated cinnamic acid. chemistrylearner.com Although widely used, the Perkin reaction often requires high temperatures (around 180°C) and long reaction times. bu.edu
| Aromatic Aldehyde | Acid Anhydride | Base | Product |
| Benzaldehyde (B42025) | Acetic Anhydride | Sodium Acetate | Cinnamic acid wikipedia.orgtestbook.com |
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin longdom.orgchemistrylearner.com |
| 4-Nitrobenzaldehyde (B150856) | Acetic Anhydride | Base | 4-Nitrocinnamic acid ontosight.ai |
The Knoevenagel-Doebner condensation offers a milder alternative. This reaction, particularly the Doebner modification, condenses an aromatic aldehyde with malonic acid using a basic catalyst, often in a solvent like pyridine (B92270) with a trace of piperidine. bu.edusemanticscholar.org The initial condensation product is an unsaturated malonic acid, which readily undergoes decarboxylation upon heating to afford the cinnamic acid. semanticscholar.org This method generally provides higher yields (70-80%) at lower temperatures (heating at 100°C) compared to the Perkin reaction. bu.edu Recent advancements have focused on developing more environmentally friendly conditions, such as using water as a solvent or employing catalysts like DABCO. semanticscholar.orgasianpubs.org
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Key Feature |
| Aromatic Aldehydes | Malonic Acid | Pyridine/Piperidine | Doebner modification, good yields bu.edusemanticscholar.org |
| Aromatic Aldehydes | Malonic Acid | TBAB/K2CO3/Water | Environmentally friendly, microwave irradiation semanticscholar.org |
| Aromatic Aldehydes | Malonic Acid | Morpholine/Toluene | Pyridine- and piperidine-free conditions acs.org |
A primary challenge in synthesizing polysubstituted cinnamic acids lies in achieving the correct regioselectivity—that is, placing the functional groups at the desired positions on the aromatic ring. The directing effects of existing substituents on the benzene (B151609) ring govern the position of subsequent electrophilic aromatic substitution reactions.
For 4-amino-3-nitrocinnamic acid, the amino (-NH₂) group is a strong activating, ortho-, para-directing group, while the nitro (-NO₂) group is a strong deactivating, meta-directing group. Synthesizing this specific 1,2,4-substitution pattern is non-trivial. For instance, attempting to nitrate (B79036) 4-aminocinnamic acid directly would be problematic. The strong activating nature of the amino group would likely lead to multiple nitration products and potential oxidation of the starting material. Conversely, starting with 4-nitrocinnamic acid and attempting to introduce an amino group at the adjacent C3 position is difficult due to the deactivating nature of both the nitro and the cinnamic acid groups.
Furthermore, the Perkin reaction itself can be sensitive to the electronic nature of the substituents on the benzaldehyde. The presence of electron-donating groups on the aromatic aldehyde can lead to lower yields. researchgate.net The control of regioselectivity often necessitates a multi-step approach where the substitution pattern is carefully constructed on a precursor molecule before the formation of the cinnamic acid side chain.
Targeted Synthesis of this compound
The synthesis of this compound specifically requires a strategy that precisely installs the amino and nitro groups at the correct positions. This can be approached through direct routes using a pre-functionalized aldehyde or via a more elaborate multi-step sequence.
The most straightforward approach to this compound would involve the condensation of 4-amino-3-nitrobenzaldehyde (B1281796) with either malonic acid (Knoevenagel-Doebner) or acetic anhydride (Perkin). This method leverages a precursor where the desired substitution pattern is already established.
A similar strategy has been documented for the synthesis of the structurally related 4-hydroxy-3-nitrocinnamic acid . This compound is prepared via a Doebner-Knoevenagel condensation of 3-nitro-4-hydroxybenzaldehyde with malonic acid in refluxing pyridine with a catalytic amount of piperidine. This demonstrates the viability of using a pre-substituted benzaldehyde to generate the corresponding cinnamic acid. The synthesis of the required 4-amino-3-nitrobenzaldehyde itself would be a separate synthetic challenge, likely involving the nitration of 4-aminobenzaldehyde (B1209532) or the reduction of a dinitro precursor.
A multi-step pathway offers greater control over the introduction of functional groups. A plausible, though not explicitly documented, synthetic route could begin with a more readily available starting material, such as p-nitrocinnamic acid or 4-hydroxycinnamic acid.
Starting from 4-Hydroxycinnamic Acid: This route involves the electrophilic nitration of 4-hydroxycinnamic acid. The hydroxyl group is an ortho-, para-director, and since the para position is blocked, nitration would occur at one of the ortho positions (C3 or C5). This yields 4-hydroxy-3-nitrocinnamic acid. The subsequent step would be the conversion of the hydroxyl group into an amino group, a transformation that can be complex and may require protection of other functional groups.
Starting from 4-Nitrocinnamic Acid: Another potential pathway involves the reduction of the nitro group of 4-nitrocinnamic acid to form 4-aminocinnamic acid. This reduction can be achieved using methods like catalytic hydrogenation with palladium on carbon. prepchem.com Following the formation of 4-aminocinnamic acid, a carefully controlled nitration step would be required to introduce a nitro group at the C3 position. As mentioned, this step is challenging due to the activating nature of the amino group. Often, the amino group is first protected (e.g., by acetylation to form an amide) to moderate its activating effect and direct the incoming nitro group to the desired position before deprotection.
A patent describes a biocatalytic route where 4-nitrophenylalanine is converted to 4-nitrocinnamic acid, which is then enzymatically reduced to 4-aminocinnamic acid using a nitroreductase. google.com While this produces an analogue, it highlights the potential of enzymatic methods for specific functional group transformations on cinnamic acid frameworks.
The successful synthesis of this compound hinges on the ability to perform chemo- and regioselective reactions.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key example in this context is the reduction of a nitro group without affecting the carbon-carbon double bond of the cinnamic acid moiety or the carboxylic acid. Catalytic hydrogenation is a common method for nitro group reduction, and conditions can often be tuned to achieve this selectivity. prepchem.com
Regioselectivity , as discussed, is crucial for installing the substituents at the correct C3 and C4 positions of the benzene ring. rsc.orgrsc.org The choice of synthetic route is often dictated by the need to overcome unfavorable directing group effects. For example, using a blocking group or a directing group that can later be removed or converted is a common strategy in aromatic chemistry to achieve the desired substitution pattern. The synthesis of dihydropyridones from enaminones and α-substituted cinnamic acids highlights a case where regioselectivity can be influenced by a combination of steric and electronic effects of the reactants. rsc.org In the context of this compound, a multi-step synthesis beginning with a precursor that allows for unambiguous placement of the nitro and amino functionalities is the most reliable strategy.
Development of Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cinnamic acid derivatives to minimize environmental impact. beilstein-journals.org These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. beilstein-journals.orgnih.gov For cinnamic acids, this includes the use of benign solvents like water, employing solvent-free reaction conditions, and developing recyclable catalysts. beilstein-journals.org
The development of catalytic systems that operate in environmentally friendly media is a cornerstone of green chemistry. Several methods for synthesizing cinnamic acid derivatives have been adapted to aqueous or solvent-free conditions, reducing reliance on volatile organic compounds. beilstein-journals.orglookchem.com
One approach involves the amidation of cinnamic acid using isobutyl chloroformate in water, which serves as a benign solvent and facilitates a smooth conversion at room temperature. beilstein-journals.org Another sustainable strategy is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, graphene oxide has been employed as a catalyst for the amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org Similarly, a biogenic carbonate of CuO–CaCO₃ has been shown to effectively catalyze amidation reactions in the absence of solvents and additives, promoting ecocompatibility. beilstein-journals.org
Infrared (IR) irradiation has emerged as an energy-efficient, solvent-free method for synthesizing amides from carboxylic acids and amines. scirp.org This technique can produce cinnamic acid amides in good yields (50-85%) through a clean procedure that minimizes by-products and simplifies purification. scirp.org The Knoevenagel-Döbner condensation, a classic method for preparing cinnamic acids from benzaldehydes and malonic acid, can also be performed under solvent-free conditions or in aqueous media. scirp.orgscirp.org
Table 1: Examples of Green Catalytic Methods for Cinnamic Acid Derivatives
| Method | Catalyst/Reagent | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Amidation | Isobutyl chloroformate | Water | Benign solvent, room temperature reaction. | beilstein-journals.org |
| Amidation | Graphene Oxide | Solvent-free | Recyclable catalyst, minimal waste. | beilstein-journals.org |
| Amidation | CuO–CaCO₃ | Solvent-free | Biogenic, recyclable catalyst; additive-free. | beilstein-journals.org |
| Amidation | Infrared (IR) Irradiation | Solvent-free | Energy efficient, clean procedure, good yields. | scirp.org |
| Knoevenagel-Döbner Condensation | Piperidine | Aqueous | Avoids volatile organic solvents. | scirp.org |
Biocatalysis offers a powerful green alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes under mild reaction conditions. nih.govnih.gov For the synthesis of this compound, enzymatic and microbial pathways are particularly promising.
A significant advancement in biotechnology is the development of microbial systems to produce valuable chemicals from simple feedstocks like glucose. jst.go.jp A novel biosynthetic route for 4-aminocinnamic acid has been established using engineered microorganisms, typically Escherichia coli. jst.go.jpgoogle.com
This pathway begins with the conversion of glucose to 4-nitrophenylalanine, a known metabolic pathway. jst.go.jp The engineered host cells are then designed to perform a two-step enzymatic conversion:
Deamination : 4-nitrophenylalanine is converted to 4-nitrocinnamic acid. This step is catalyzed by a nitrophenylalanine ammonia (B1221849) lyase. google.com
Reduction : The nitro group of 4-nitrocinnamic acid is then reduced to an amino group to yield the final product, 4-aminocinnamic acid. This transformation is achieved using a nitroreductase. jst.go.jpgoogle.com
Researchers have identified several effective nitroreductase enzymes for this purpose, including scFrm2 and scHbn1 from Saccharomyces cerevisiae, cdFLDZ from Clostridium difficile, and nfsA and nfsB from Escherichia coli. google.com This microbial process represents a direct and sustainable method for producing 4-aminocinnamic acid from renewable resources. jst.go.jp Furthermore, other microbial enzymes, such as 2-enoate reductase from Clostridium acetobutylicum expressed in E. coli, have been shown to effectively reduce the double bond of 4-nitrocinnamic acid, demonstrating the versatility of microbial catalysts for modifying cinnamic acid derivatives. nih.gov
While enzymatic nitration is less common, enzymatic strategies for amination and the reduction of nitro groups are well-documented for cinnamic acid derivatives.
Enzymatic Amination: Phenylalanine aminomutase (PAM) from Taxus chinensis is a key enzyme that can catalyze the addition of ammonia across the double bond of ring-substituted (E)-cinnamic acids. nih.govresearchgate.net This reaction can produce non-natural aromatic α- and β-amino acids with excellent enantioselectivity (>99% ee). nih.govresearchgate.net The regioselectivity of the amination is influenced by the substituents on the aromatic ring. nih.gov However, the enantioselectivity of some ammonia lyases can be compromised with electron-deficient substrates like nitrocinnamic acid. nih.gov A two-enzyme system, combining a phenylalanine ammonia-lyase (PAL) for amination with a decarboxylase, has also been designed to drive the conversion of cinnamic acids to their corresponding amines. polimi.it
Enzymatic Reduction of Nitro Groups: As mentioned in the microbial conversion pathway, the key "nitration strategy" from a biocatalytic standpoint is often the reduction of a nitro-precursor. The enzymatic conversion of 4-nitrocinnamic acid to 4-aminocinnamic acid is a critical step. google.com This is accomplished by nitroreductases, which are enzymes that catalyze the reduction of nitroaromatic compounds. jst.go.jpgoogle.com This biocatalytic reduction is highly specific and avoids the use of harsh chemical reducing agents often employed in traditional organic synthesis. google.com
Table 2: Key Enzymes in the Biotransformation of Cinnamic Acid Derivatives
| Enzyme | Source Organism | Reaction Catalyzed | Substrate Example | Product Example | Reference |
|---|---|---|---|---|---|
| Phenylalanine Aminomutase (PAM) | Taxus chinensis | Ammonia addition to double bond | (E)-Cinnamic acid derivatives | α- and β-amino acids | nih.gov, researchgate.net |
| Nitrophenylalanine Ammonia Lyase | Engineered E. coli | Deamination | 4-Nitrophenylalanine | 4-Nitrocinnamic acid | google.com |
| Nitroreductase (e.g., nfsA, nfsB) | Escherichia coli | Nitro group reduction | 4-Nitrocinnamic acid | 4-Aminocinnamic acid | google.com |
| 2-Enoate Reductase | Clostridium acetobutylicum | Double bond reduction | 4-Nitrocinnamic acid | 4-Nitrohydrocinnamic acid | nih.gov |
Enzymatic Synthesis and Biotransformation Pathways
Optimization of Reaction Conditions and Yield for Scalable Production
Transitioning a synthetic method from the laboratory to industrial-scale production requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. For the synthesis of this compound and its analogues, this involves fine-tuning parameters for both chemical and biocatalytic routes.
In chemical synthesis, factors such as catalyst loading, reagent concentration, temperature, and reaction time are critical. For example, in the copper-catalyzed decarboxylative elimination of para-nitrohydrocinnamic acid, a related compound, the choice of oxidant was found to dramatically influence the product yield. acs.org As shown in the optimization table for this reaction, switching the oxidant from TEMPO to MnO₂ increased the yield of the desired product from 12-13% to over 80%. acs.org Many recently developed methods for cinnamic acid amidation have been successfully conducted on a gram scale, indicating their potential for larger-scale production. beilstein-journals.orgnih.gov
Table 3: Example of Reaction Condition Optimization for a Cinnamic Acid Derivative
| Entry | Catalyst | Oxidant | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | TEMPO | 110 | 13 | acs.org |
| 2 | CuOAc | TEMPO | 110 | 12 | acs.org |
| 3 | CuOAc | Di-tert-butylperoxide | 110 | 45 | acs.org |
| 4 | CuOAc | MnO₂ | 110 | 82 | acs.org |
| 5 | CuOAc | MnO₂ | 120 | 79 | acs.org |
Data adapted from a study on the synthesis of 4-nitrostyrene (B89597) from para-nitrohydrocinnamic acid, illustrating the optimization process.
Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Nitrocinnamic Acid
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The vibrational spectrum of 4-Amino-3-nitrocinnamic acid is dominated by the distinct frequencies associated with its primary functional groups: the carboxylic acid, the amino group, and the nitro group, in addition to the signals from the disubstituted aromatic ring and the alkenyl linker.
Carboxylic Acid Group (-COOH): This group gives rise to several characteristic vibrations. The most prominent is the C=O stretching mode (ν(C=O)), which typically appears as a strong, sharp band in the region of 1700-1680 cm⁻¹. The O-H stretch (ν(O-H)) is also significant, usually observed as a very broad band in the 3300-2500 cm⁻¹ range, which often overlaps with other X-H stretching vibrations.
Amino Group (-NH₂): The primary amine function is identified by its N-H stretching vibrations. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes (νₐₛ(N-H) and νₛ(N-H)). An N-H bending or scissoring mode (δ(N-H)) also appears around 1650-1580 cm⁻¹.
Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νₐₛ(NO₂)) typically found between 1560-1510 cm⁻¹ and a symmetric stretch (νₛ(NO₂)) appearing in the 1360-1330 cm⁻¹ range. nih.gov The presence of these two intense absorptions provides strong evidence for the nitro functionality. nih.gov
Alkene and Aromatic Moieties: The trans-alkenyl C=C stretch (ν(C=C)) is expected around 1640-1620 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The trans-vinylene C-H out-of-plane deformation is a key marker found at approximately 980 cm⁻¹. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| C=O stretch | 1700 - 1680 | Strong | |
| Amino Group | N-H asymmetric stretch | ~3450 | Medium |
| N-H symmetric stretch | ~3350 | Medium | |
| N-H bend | 1650 - 1580 | Medium-Strong | |
| Nitro Group | NO₂ asymmetric stretch | 1560 - 1510 | Strong |
| NO₂ symmetric stretch | 1360 - 1330 | Strong | |
| Alkene | C=C stretch | 1640 - 1620 | Medium |
| C-H out-of-plane bend | ~980 | Strong |
The molecular structure of this compound, featuring both hydrogen bond donors (-COOH, -NH₂) and acceptors (C=O, -NO₂), facilitates the formation of extensive hydrogen bonding networks.
Intermolecular Hydrogen Bonding: In the solid state, cinnamic acids and their derivatives commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This interaction is evident in the IR spectrum by the significant broadening of the O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydrogen of the amino group at position 4 and an oxygen atom of the adjacent nitro group at position 3. This interaction would lead to a red-shift (lower frequency) and broadening of the N-H stretching bands and can influence the electronic distribution within the aromatic ring. The presence of both amino and nitro groups on the same ring creates a "push-pull" electronic system, which can be further stabilized by such interactions. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for mapping the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal through-bond and through-space connectivities.
The substitution pattern on the aromatic ring and the presence of the propenoic acid side chain result in a predictable set of signals in the ¹H and ¹³C NMR spectra. The spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the compound and exchange with the acidic proton of the carboxyl group.
¹H NMR Spectrum: The three aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The alkenyl protons of the trans-double bond will present as two doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. The proton on the α-carbon (adjacent to the carboxyl group) will be upfield relative to the β-carbon proton. The protons of the amino group (-NH₂) and the carboxylic acid group (-OH) will appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature.
¹³C NMR Spectrum: The ¹³C NMR spectrum will show nine distinct carbon signals. The carboxyl carbon (C=O) is the most deshielded, appearing around δ 167-168 ppm. rsc.org The carbons of the aromatic ring will resonate between δ 110-150 ppm, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The two alkenyl carbons will appear in the δ 115-145 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxyl (C=O) | ~12.5 (br s, 1H) | ~167.5 |
| α-alkenyl CH | ~6.5 (d, J≈16 Hz, 1H) | ~120.0 |
| β-alkenyl CH | ~7.7 (d, J≈16 Hz, 1H) | ~142.0 |
| C1-Ar | - | ~125.0 |
| C2-Ar | ~8.2 (d, J≈2 Hz, 1H) | ~128.0 |
| C3-Ar (C-NO₂) | - | ~135.0 |
| C4-Ar (C-NH₂) | - | ~148.0 |
| C5-Ar | ~7.2 (dd, J≈9, 2 Hz, 1H) | ~115.0 |
| C6-Ar | ~7.9 (d, J≈9 Hz, 1H) | ~130.0 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, the most important correlations would be:
A strong cross-peak between the α-alkenyl and β-alkenyl protons, confirming their direct connectivity. sdsu.edu
Cross-peaks between adjacent aromatic protons (e.g., H5 and H6), which helps in assigning their positions on the ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. columbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum. For example, the signal for the α-alkenyl proton at ~6.5 ppm would show a correlation to the carbon signal at ~120.0 ppm. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to four bonds). columbia.edu It is exceptionally useful for connecting different parts of the molecule, especially through quaternary (non-protonated) carbons. Key expected HMBC correlations include:
The β-alkenyl proton to the aromatic C1 carbon, linking the side chain to the ring.
The α-alkenyl proton to the carboxyl carbon, confirming the attachment of the acid group.
Aromatic protons (e.g., H2, H5, H6) to the quaternary carbons C1, C3, and C4, which solidifies the assignment of the substitution pattern on the aromatic ring. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments (HRMS), the exact elemental formula of a compound. The fragmentation pattern observed in the mass spectrum offers additional structural evidence.
The molecular formula of this compound is C₉H₈N₂O₄, corresponding to a monoisotopic mass of 208.0484 Da. An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.
In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at m/z 208 or 209, respectively. The subsequent fragmentation would likely proceed through characteristic losses of small, stable neutral molecules:
Loss of Water (-18 Da): The molecular ion may lose a molecule of water, particularly under thermal conditions, from the carboxylic acid group, leading to a fragment at m/z 190.
Loss of Carbon Dioxide (-44 Da): A very common fragmentation for carboxylic acids is the decarboxylation, resulting in a significant peak at m/z 164.
Loss of Nitro Group (-46 Da): Fragmentation involving the loss of the NO₂ radical can occur, producing an ion at m/z 162.
Sequential Fragmentation: Further fragmentation of these primary ions can occur. For instance, the ion at m/z 164 (from CO₂ loss) could subsequently lose a molecule of hydrogen cyanide (HCN) from the amine and aromatic ring, yielding a fragment at m/z 137.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity | Plausible Origin |
|---|---|---|
| 208 | [M]⁺˙ | Molecular Ion |
| 190 | [M - H₂O]⁺˙ | Loss of water from -COOH |
| 164 | [M - CO₂]⁺˙ | Loss of carbon dioxide from -COOH |
| 162 | [M - NO₂]⁺ | Loss of nitro group |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For derivatives of cinnamic acid, HRMS provides confirmation of their mass, which is essential for structural confirmation. rsc.org For instance, the mass of synthesized cinnamic acid derivatives can be confirmed using an Agilent Triple-Quadrupole LC-MS 6520 coupled with an Agilent 1200 HPLC system. rsc.org While specific HRMS data for this compound is not detailed in the provided results, the general methodology is applicable and foundational for its characterization.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) offers a deeper understanding of a molecule's structure by analyzing its fragmentation patterns. While the direct MS/MS fragmentation of this compound is not explicitly available, studies on related nitroaromatic compounds, such as 1,3,5-trinitrobenzene, demonstrate the complexity of fragmentation, which can involve numerous metastable peaks. asms.org This suggests that the fragmentation of this compound would likely involve characteristic losses of the nitro group (NO2), carboxyl group (COOH), and fragmentation of the propenoic acid chain. The NIST Mass Spectrometry Data Center provides mass spectral data for 4-nitrocinnamic acid, showing a top peak at m/z 193, which corresponds to the molecular ion. nist.govnih.gov
Ion Mobility Spectrometry for Gas-Phase Conformation Studies
Ion mobility spectrometry (IMS) provides valuable information about the size, shape, and charge of an ion in the gas phase. This technique can separate ions based on their different drift times. acs.org While specific IMS studies on this compound are not prevalent in the search results, the application of IMS, particularly traveling wave ion mobility (TWIMS), has been shown to be effective in separating isotopic ions from product ions in complex mixtures, which could be a valuable tool in analyzing reaction products of this compound. acs.org
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal.
Determination of Conformation and Torsion Angles
Crystal structure analysis of related compounds provides insights into the likely conformation of this compound. For example, the crystal structure of 4-dimethylamino-3-nitrocinnamic acid (DMANCA) has been determined. iucr.org In this structure, a comparison with a related compound, 4-dimethylaminocinnamoyl imidazole (B134444) (DMACI), revealed a trend towards quinoid character and significant changes in the ethylenic single and double bond lengths in DMACI, suggesting a highly polarized π-electron system. iucr.org The structure of 3-nitrocinnamic acid shows that the molecule forms centrosymmetric dimers and the nitro group is slightly out of plane with the benzene ring. researchgate.net The torsion angle between the benzene ring and the propenoic acid moiety in 3-nitrocinnamic acid is 3.5 (7)°. researchgate.net
Analysis of Hydrogen Bonding and π-π Stacking Interactions
Intermolecular interactions such as hydrogen bonding and π-π stacking are critical in dictating the crystal packing of molecules. In the crystal structure of 3-nitrocinnamic acid, intermolecular O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net Studies on related nitro-substituted compounds have highlighted the importance of C-H···O bonding and π-π stacking interactions in stabilizing the crystal lattice. semanticscholar.org For instance, in some crystal structures, one oxygen atom of the nitro group acts as a hydrogen-bond acceptor for an ortho C-H of the benzene ring. semanticscholar.org These types of interactions are likely to be present in the crystal structure of this compound, influencing its solid-state properties.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Characterization
Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.
Investigation of Electronic Transitions and Conjugation Effects
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily characterized by intense absorption bands resulting from π–π* electronic transitions within the conjugated system. This system extends from the amino group, through the benzene ring, and across the ethylenic double bond to the carbonyl group of the carboxylic acid.
The presence of both a strong electron-donating group (EDG), the amino group, and a powerful electron-withdrawing group (EWG), the nitro group, on the phenyl ring creates a significant intramolecular charge transfer (ICT) character. This "push-pull" effect substantially modulates the electronic distribution in both the ground and excited states. The amino group increases the electron density of the π-system (push), while the nitro group delocalizes this electron density towards itself (pull).
This electronic arrangement has a profound impact on the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The EDG raises the energy of the HOMO, while the EWG lowers the energy of the LUMO. The result is a smaller HOMO-LUMO energy gap compared to unsubstituted or monosubstituted cinnamic acids. According to the fundamental relationship E = hc/λ, a smaller energy gap leads to the absorption of longer wavelength light, resulting in a bathochromic (red) shift of the principal absorption maximum (λmax).
For instance, studies on various substituted cinnamic acids reveal that the introduction of such complementary groups significantly alters the absorption maxima. conicet.gov.ardcu.ie While 4-aminocinnamic acid and 4-nitrocinnamic acid show distinct spectra, the combined effect in a molecule like this compound is expected to produce a more pronounced red shift due to the enhanced ICT. conicet.gov.arnih.gov The main absorption band observed for derivatives of 3-nitrocinnamic acid and 4-nitrocinnamic acid, which are attributed to π–π* transitions, provides a basis for understanding the electronic behavior of the target compound. nih.gov
Table 1: Comparison of Expected UV-Vis Absorption Maxima for Cinnamic Acid Derivatives in a Polar Solvent (e.g., Ethanol) Note: This table contains illustrative data based on established principles of substituent effects on electronic spectra.
| Compound | Substituents | Expected λmax (nm) | Key Electronic Effect |
| Cinnamic acid | None | ~270 | Basic conjugated system |
| 4-Aminocinnamic acid | -NH₂ (EDG) | ~290 | Extended conjugation, donation to ring |
| 3-Nitrocinnamic acid | -NO₂ (EWG) | ~265 | Electron withdrawal, minor spectral shift |
| This compound | -NH₂ (EDG), -NO₂ (EWG) | ~350-400 | Strong intramolecular charge transfer (ICT) |
Solvatochromic and pH-Dependent Spectral Behavior
The significant intramolecular charge transfer character of this compound makes its electronic spectrum highly sensitive to the surrounding environment, leading to observable solvatochromic and pH-dependent effects.
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in solvent polarity. Molecules with a large change in dipole moment between the ground and excited states typically exhibit strong solvatochromism. In the case of this compound, the excited state is expected to be significantly more polar than the ground state due to the enhanced charge separation of the ICT state.
In non-polar solvents, the ground state is more stabilized relative to the excited state. In polar solvents, the highly polar excited state is preferentially stabilized through dipole-dipole interactions, more so than the less polar ground state. This differential stabilization reduces the energy gap for the electronic transition, resulting in a bathochromic shift (positive solvatochromism) as solvent polarity increases. Studies on other polar dyes and amino acid analogues with ICT character consistently show such shifts in λmax to longer wavelengths in more polar solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) compared to non-polar ones. nih.govresearchgate.net
Table 2: Illustrative Solvatochromic Behavior of this compound Note: This table presents hypothetical data to demonstrate the principle of solvatochromism.
| Solvent | Polarity Index | Expected λmax (nm) | Spectral Shift |
| Hexane | 0.1 | ~350 | - |
| Dichloromethane | 3.1 | ~365 | Bathochromic |
| Ethanol | 4.3 | ~380 | Bathochromic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~395 | Bathochromic |
pH-Dependent Spectral Behavior arises from the protonation or deprotonation of the acidic (carboxylic acid) and basic (amino) functional groups. These changes in ionization state alter the electronic properties of the molecule, leading to significant shifts in the absorption spectrum. At different pH values, this compound can exist in several forms:
Low pH (Acidic): The amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). The electron-donating ability of the amino group is eliminated, disrupting the push-pull system. The -NH₃⁺ group acts as an electron-withdrawing group, which, along with the -NO₂ group, would lead to a significant hypsochromic (blue) shift compared to the neutral form.
Intermediate pH (Neutral): The molecule exists as a zwitterion or a neutral species with both the -NH₂ and -COOH groups intact. This form exhibits the strong intramolecular charge transfer discussed previously.
High pH (Alkaline): The carboxylic acid group is deprotonated to form a carboxylate ion (-COO⁻). The enhanced electron-donating ability of the carboxylate group can further influence the conjugated system, potentially causing a slight bathochromic shift relative to the neutral form.
This pH-responsive behavior is a hallmark of molecules containing both acidic and basic moieties within a conjugated framework, as seen in various pH-sensitive dyes and supramolecular systems. researchgate.net
Table 3: Expected pH-Dependent Spectral Shifts for this compound Note: This table contains hypothetical data illustrating pH-induced spectral changes.
| pH Range | Dominant Species | Key Electronic Feature | Expected λmax (nm) |
| pH < 2 | Cationic (-NH₃⁺, -COOH) | EDG character of amine is lost | ~280-300 |
| pH ~ 4-6 | Neutral/Zwitterionic (-NH₂, -COO⁻) | Strong ICT "push-pull" system | ~380-400 |
| pH > 9 | Anionic (-NH₂, -COO⁻) | Enhanced donation from carboxylate | ~390-410 |
Computational and Theoretical Chemistry Studies of 4 Amino 3 Nitrocinnamic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties that govern the reactivity of 4-Amino-3-nitrocinnamic acid. These in-silico techniques model the molecule at the electronic level, providing a basis for predicting its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For cinnamic acid derivatives, DFT calculations, often using functionals like B3LYP, are employed to investigate the molecule's ground-state structure. researchgate.net
In a study on the related compound 3-nitrocinnamic acid, DFT methods were used to calculate the molecular geometry, which was then compared with experimental X-ray diffraction (XRD) data. researchgate.net The calculations confirmed that the molecule forms centrosymmetric dimers in its crystal structure through hydrogen bonding between the carboxylic acid groups. researchgate.net For this compound, DFT would similarly predict a nearly planar structure for the phenyl ring and the propenoic acid moiety, while also calculating the slight deviation of the nitro group from this plane. researchgate.net The addition of the electron-donating amino group at the 4-position would be expected to subtly alter bond lengths within the benzene (B151609) ring compared to 3-nitrocinnamic acid.
Table 1: Representative Calculated Geometric Parameters for a Cinnamic Acid Derivative (3-Nitrocinnamic acid) Data from a study on 3-Nitrocinnamic acid serves as an illustrative example of parameters obtainable via DFT calculations.
| Parameter | Value (Å or °) | Description |
| Bond Lengths (Å) | ||
| C=C (ethylenic) | ~1.34 | Length of the double bond in the propenoic acid chain. |
| C-C (phenyl-ethylenic) | ~1.48 | Length of the single bond connecting the phenyl ring and the side chain. |
| C=O (carbonyl) | ~1.22 | Length of the carbonyl double bond in the carboxylic acid group. |
| C-N (nitro) | ~1.47 | Length of the bond connecting the phenyl ring to the nitro group. |
| Bond Angles (°) ** | ||
| C-C=C | ~127 | Angle within the propenoic acid side chain. |
| O=C-O | ~122 | Angle within the carboxylic acid group. |
| C-C-N | ~119 | Angle defining the nitro group's position on the phenyl ring. |
| Dihedral Angles (°) ** | ||
| Benzene-Propenoic Acid | ~3.5 | Torsion angle indicating the planarity between the ring and the side chain. researchgate.net |
This table is illustrative. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. researchgate.net
For this compound, the FMOs are heavily influenced by the opposing electronic effects of the amino (-NH₂) and nitro (-NO₂) groups. The electron-donating amino group raises the energy of the HOMO, concentrating its density primarily on the benzene ring and the amino group itself. researchgate.net Conversely, the strongly electron-withdrawing nitro group lowers the energy of the LUMO, with its density localized on the nitro group and the conjugated system. researchgate.netresearchgate.net This distribution makes the ring susceptible to electrophilic attack and the nitro-substituted portion a site for nucleophilic interaction. The energies of the frontier molecular orbitals and the resulting energy gap can be determined through DFT calculations. researchgate.net
Table 2: Conceptual FMO Properties of this compound
| Orbital | Primary Location of Electron Density | Role in Reactivity | Expected Energy Level |
| HOMO | Amino group, Phenyl ring | Nucleophilic / Electron Donor | Relatively High |
| LUMO | Nitro group, Propenoic acid chain | Electrophilic / Electron Acceptor | Relatively Low |
| HOMO-LUMO Gap (ΔE) | Entire molecule | Indicator of chemical reactivity and stability | Moderate |
An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It identifies regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. In an MEP map, red areas indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas signify positive electrostatic potential (electron-poor, electrophilic sites). researchgate.netresearchgate.net
For this compound, the MEP would show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and carboxylic acid groups, and to a lesser extent, the nitrogen of the amino group. These are the primary sites for hydrogen bond acceptance. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid and the amino group, making them sites for hydrogen bond donation and interaction with nucleophiles. researchgate.net
This mapping helps rationalize intermolecular interactions, such as how the molecule would bind in a receptor's active site or interact with solvent molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Furthermore, MD simulations are invaluable for studying interactions with solvent molecules. By simulating the molecule in a box of water, for example, one can observe the formation and dynamics of hydrogen bonds between the solute's amino, nitro, and carboxylic acid groups and the surrounding solvent. These simulations are also a key component in molecular docking studies, where the dynamic behavior of a ligand within the binding pocket of a protein is assessed to determine the stability of the interaction. researchgate.netresearchgate.net Studies on related compounds have used MD to confirm the stability of ligand-protein complexes. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) has proven to be a well-suited method for predicting the spectral properties of cinnamic acid derivatives. conicet.gov.ar By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax). conicet.gov.ar For this compound, the strong intramolecular charge transfer character, arising from the donor amino group and acceptor nitro group, would be expected to result in a significant red-shift (longer wavelength) of the main absorption band compared to simpler cinnamic acids.
NMR Chemical Shifts: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding around each nucleus, theoretical spectra can be generated. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. nih.gov Theoretical calculations for related molecules have been used to confirm assignments in vibrational spectra as well. researchgate.net
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) modeling is a key strategy in medicinal chemistry for designing more potent and selective molecules. researchgate.net It involves systematically modifying a parent structure and correlating those changes with biological activity. For derivatives of this compound, computational SAR studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), can be performed. nih.gov
In a typical 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a series of derivatives is computationally aligned. nih.gov Then, steric, electrostatic, and hydrophobic fields are calculated around each molecule. nih.gov Statistical models are built to correlate these field values with observed biological activity (e.g., enzyme inhibition IC₅₀ values). nih.govresearchgate.net
For this compound derivatives, SAR modeling could explore:
Substitution on the Amino Group: Adding alkyl or acyl groups could alter steric bulk and hydrogen bonding capacity.
Modification of the Carboxylic Acid: Esterification or amidation would change the molecule's polarity and ability to act as a hydrogen bond donor.
Substitution on the Phenyl Ring: Adding other functional groups could further modulate the electronic properties.
The resulting models provide maps that highlight which regions of the molecule are sensitive to modification, guiding the synthesis of new derivatives with potentially enhanced activity. researchgate.netnih.gov
Investigation of Reaction Mechanisms and Transition States in Derivatization
Computational and theoretical chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For a multifunctional molecule like this compound, these methods are invaluable for elucidating the mechanisms of its derivatization, identifying fleeting transition states, and predicting the feasibility of various reaction pathways. While specific computational studies on the derivatization of this compound are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to predict and analyze its reactive behavior based on studies of analogous systems.
The derivatization of this compound can occur at several reactive sites: the carboxylic acid group, the amino group, the nitro group, and the alkene double bond. Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for reactions at these sites. Such studies involve calculating the geometries and energies of reactants, products, intermediates, and, most critically, the transition states that connect them.
Key Derivatization Reactions and Mechanistic Insights from a Computational Perspective:
Reactions at the Carboxyl Group: The carboxylic acid moiety is a prime site for derivatization, such as esterification and amidation. nih.gov Computationally, the mechanism of these reactions is often studied to understand the activation barriers. For instance, in an acid-catalyzed esterification, DFT calculations can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, the formation of a tetrahedral intermediate, and the final elimination of water. The transition states for each of these steps can be located and their energies calculated, providing a complete energy profile for the reaction. Similar computational approaches are used to study amidation reactions, which are crucial for creating peptide-like structures. beilstein-journals.org
Reactions involving the Amino Group: The amino group can undergo reactions like acylation and alkylation. Theoretical studies can predict the nucleophilicity of the amino group and model its reaction with various electrophiles. Transition state calculations for these reactions would reveal the geometry of the approach of the reactants and the energy required to overcome the activation barrier.
Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and significant derivatization. Computational studies on similar aromatic nitro compounds have explored the mechanism of this reduction, which can proceed through various intermediates like nitroso and hydroxylamino species. acs.org DFT calculations can help determine the most likely reaction pathway by comparing the energy barriers for different proposed mechanisms, whether it's a direct reduction or a stepwise process. acs.org
Reactions at the Alkene Double Bond: The double bond in the cinnamic acid backbone can undergo reactions such as hydrogenation or addition. Theoretical models can be used to study the stereochemistry of these reactions. For example, in a catalytic hydrogenation, computational methods can help understand the interaction of the molecule with the catalyst surface and predict whether the syn- or anti-addition product is favored by calculating the energies of the respective transition states.
The table below summarizes potential derivatization reactions of this compound and the focus of computational investigations for each.
| Reaction Type | Functional Group Involved | Potential Reagents | Focus of Computational Investigation | Expected Transition State Characteristics |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Reaction energy profile, transition state of tetrahedral intermediate formation. | Partial bond formation between the nucleophilic alcohol oxygen and the carbonyl carbon; elongated C=O bond. |
| Amidation | Carboxylic Acid | Amine, Coupling Agent | Mechanism of coupling agent activation, transition state of nucleophilic attack. | Formation of a tetrahedral intermediate involving the amine nitrogen. |
| Acylation | Amino Group | Acyl Chloride, Anhydride (B1165640) | Nucleophilic attack of the amine on the carbonyl carbon, transition state energy. | Partial N-C bond formation and C-Cl (or leaving group) bond breaking. |
| Nitro Reduction | Nitro Group | Reducing Agents (e.g., H₂, catalyst) | Stepwise reduction pathway (nitro -> nitroso -> hydroxylamino -> amino), energy barriers for each step. acs.org | Geometries involving interaction with the catalyst surface or reductant; changes in the N-O bond lengths. |
| Hydrogenation | Alkene Double Bond | H₂, Catalyst (e.g., Pd/C) | Stereoselectivity (syn/anti-addition), interaction with the catalyst surface. | Simultaneous or stepwise addition of hydrogen atoms to the double bond carbons. |
By calculating the activation energies (Ea) and reaction energies (ΔE) for these pathways, computational chemistry can predict which derivatization reactions are kinetically and thermodynamically favorable. This predictive power is crucial for guiding synthetic efforts, optimizing reaction conditions, and designing novel derivatives of this compound with desired properties. For instance, understanding the electronic effects of the amino and nitro substituents on the reactivity of the rest of the molecule is a key aspect that can be thoroughly investigated using these theoretical tools. Studies on related molecules like nitrocinnamic acid have shown that electron-withdrawing groups can influence reaction pathways, a phenomenon that can be quantified and explained through computational analysis. nih.gov
Chemical Reactivity and Derivatization of 4 Amino 3 Nitrocinnamic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. These transformations are fundamental in modifying the molecule's solubility, polarity, and biological activity.
Esterification of 4-amino-3-nitrocinnamic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) unimed.ac.idapsu.edusapub.org. The reaction is an equilibrium process, and using an excess of the alcohol or removing water as it is formed can drive the reaction towards the ester product apsu.edu. This method is effective for synthesizing a variety of esters, from simple alkyl esters to more complex derivatives sapub.orguns.ac.id. Heteropolyacids have also been employed as efficient and reusable catalysts for the direct esterification of cinnamic acids arkat-usa.org.
Interactive Table: Common Reagents for Esterification of Cinnamic Acids
| Alcohol | Catalyst | Method Reference |
| Ethanol (B145695) | Sulfuric Acid (H₂SO₄) | Fischer Esterification sapub.org |
| Methanol (B129727) | Hydrochloric Acid (HCl) | Fischer Esterification unimed.ac.id |
| Propanol | Sulfuric Acid (H₂SO₄) | Fischer Esterification sapub.org |
| Butanol | Sulfuric Acid (H₂SO₄) | Fischer Esterification sapub.org |
| Menthol | Sulfuric Acid (H₂SO₄) | Fischer Esterification uns.ac.id |
| Phenols | Heteropolyacid | Direct Esterification arkat-usa.org |
Amidation involves the conversion of the carboxylic acid group into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group, as direct reaction with an amine is slow. Common methods involve the use of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group analis.com.my. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose analis.com.mybeilstein-journals.org. The reaction proceeds through an active O-acylisourea intermediate, which is then attacked by the amine to form the amide bond semanticscholar.org. Other reagents, including triazine-based compounds and phosphorus-based reagents, have also been successfully utilized for the amidation of cinnamic acids beilstein-journals.org.
Interactive Table: Common Coupling Reagents for Amidation
| Coupling Reagent | Abbreviation | Solvent(s) | Reference |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC·HCl | THF, DCM | analis.com.mybeilstein-journals.org |
| N,N'-Dicyclohexylcarbodiimide | DCC | Aqueous Acetone | semanticscholar.org |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Not specified | beilstein-journals.org |
| 2,4,6-Trichloro-1,3,5-triazine | TCT | Deep Eutectic Solvent (ChCl/urea) | beilstein-journals.org |
| Boric Acid | B(OH)₃ | None (Ultrasonic Irradiation) | researchgate.net |
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For cinnamic acids, this reaction typically requires energy input, such as heat, or the use of a catalyst tandfonline.com. The stability of the resulting vinylarene intermediate or product influences the ease of the reaction. Acid-catalyzed decarboxylation has been demonstrated for certain cinnamic acid derivatives, where protonation of the double bond facilitates the elimination of CO₂ electronicsandbooks.comresearchgate.net.
Transition metal catalysts, particularly those based on ruthenium and copper, have proven effective in promoting the decarboxylation of cinnamic acids under milder conditions to yield styrene analogs tandfonline.comtezu.ernet.in. These catalytic methods often proceed through a metal-carboxylate intermediate. Additionally, decarboxylative functionalization has emerged as a powerful strategy where the carboxyl group is replaced by another functional group in a single step, greatly expanding the synthetic utility of cinnamic acids tezu.ernet.inrsc.org.
Transformations of the Amino Group
The primary aromatic amino group in this compound is a versatile functional handle. Its nucleophilicity is reduced by the presence of the adjacent electron-withdrawing nitro group, which influences its reactivity in reactions such as acylation, alkylation, and diazotization.
Acylation of the amino group involves the formation of an N-acyl derivative (an amide) by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). This reaction is a common strategy to protect the amino group or to introduce new functionalities. Due to the reduced nucleophilicity of the amine ortho to a nitro group, acylation might require more forcing conditions or the use of a catalyst compared to aniline nih.govresearchgate.net. One-pot reductive acetylation can convert the nitro group directly into an acetamido group, a related transformation that highlights the utility of this functionality iosrjournals.org.
Interactive Table: Common Acylating Agents
| Reagent Class | Example(s) | Product Functional Group |
| Acid Anhydrides | Acetic Anhydride | Acetamide |
| Acyl Halides | Acetyl Chloride | Acetamide |
| Carboxylic Acids | Acetic Acid | Acetamide (with catalyst) |
| Esters | Ethyl Acetate | Acetamide (with catalyst) |
Alkylation introduces an alkyl group onto the nitrogen atom. Direct N-alkylation of aromatic amines can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization. Reductive amination of a related nitro compound, where the nitro group is reduced to an amine and then reacted with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing N-alkylated amines researchgate.net.
Arylation involves forming a new bond between the amino nitrogen and an aryl ring. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the amine displaces a leaving group on an electron-deficient aromatic ring.
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization organic-chemistry.org. This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl masterorganicchemistry.com. The resulting diazonium salt is a highly valuable synthetic intermediate.
The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents in what are known as Sandmeyer and related reactions. This allows for the introduction of halides (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups onto the aromatic ring organic-chemistry.orgscirp.org. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions. They react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are the basis of many dyes libretexts.org.
Schiff bases , or imines, are formed through the condensation reaction of the primary amino group with an aldehyde or a ketone nih.govdergipark.org.tr. The reaction is typically carried out by refluxing the reactants in an alcohol solvent, often with a catalytic amount of acid nih.govunsri.ac.id. The formation of the C=N (azomethine) double bond is a reversible reaction, and removal of water can drive it to completion. Aromatic aldehydes are commonly used and result in stable, conjugated Schiff base products unsri.ac.id.
Interactive Table: Aldehydes for Schiff Base Synthesis
| Aldehyde | Solvent | Reaction Condition | Reference |
| Substituted Benzaldehydes | Ethanol | Reflux | mdpi.com |
| Salicylaldehyde | Ethanol | Reflux | nih.gov |
| Vanillin | Ethanol | Reflux | unsri.ac.id |
| Various Aromatic Aldehydes | Methanol | Reflux | nih.gov |
The rich functionality of this compound makes it an excellent starting material for the synthesis of heterocyclic compounds . The combination of the amine, carboxylic acid, and the α,β-unsaturated system allows for various cyclization strategies. For instance, reactions analogous to the Friedländer or Doebner-von Miller synthesis could potentially yield quinoline derivatives nih.govorientjchem.org. These classic methods involve the condensation of an aniline with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound under acidic conditions to construct the quinoline ring system nih.govorganic-chemistry.org. The inherent structure of this compound provides the necessary components for such intramolecular or intermolecular cyclizations, opening pathways to complex, functionalized heterocyclic frameworks scispace.comnih.govrsc.org.
Reactions at the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, both at the nitrogen center and on the aromatic ring.
The reduction of the nitro group is one of the most significant transformations for this molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties of the phenyl ring. This reaction can be achieved using various reagents, with the choice of method often depending on the desired selectivity. thieme-connect.com
A primary challenge is the selective reduction of the nitro group without affecting the cinnamic acid's carbon-carbon double bond. Catalytic hydrogenation is a common method for nitro reduction. researchgate.net However, standard catalysts like Palladium on carbon (Pd/C) can also reduce the alkene double bond. researchgate.net To achieve selectivity, specialized catalytic systems are employed. For instance, studies on the closely related m-nitrocinnamic acid have shown that rhenium thio complexes can effectively catalyze the hydrogenation of the nitro group to an amino group while leaving the double bond in the side chain intact. nih.gov
Other methods for nitro group reduction that can offer high selectivity in the presence of other reducible functional groups include the use of metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or the use of tin(II) chloride (SnCl2). researchgate.net A particularly effective method for selectively reducing aromatic nitro groups in molecules containing carboxylic acids is the use of hydrazine glyoxylate in the presence of zinc or magnesium powder, which proceeds rapidly at room temperature. digitellinc.com
| Reagent/Catalyst | Function Reduced | Other Groups Affected | Typical Product |
| Rhenium Thio Clusters / H₂ | Nitro Group | C=C double bond is NOT reduced. | 4,5-Diaminocinnamic acid |
| Zinc (Zn) / Acetic Acid | Nitro Group | Generally mild towards C=C bonds. | 4,5-Diaminocinnamic acid |
| Iron (Fe) / Acetic Acid | Nitro Group | Generally mild towards C=C bonds. | 4,5-Diaminocinnamic acid |
| **Tin(II) Chloride (SnCl₂) ** | Nitro Group | Generally mild towards C=C bonds. | 4,5-Diaminocinnamic acid |
| Palladium on Carbon (Pd/C) / H₂ | Nitro Group | C=C double bond is also readily reduced. | 4,5-Diaminohydrocinnamic acid |
Depending on the reaction conditions and the reducing agent, the reduction can also be stopped at intermediate stages, such as the hydroxylamine or azo compound, although the complete reduction to the amine is most common. thieme-connect.com
The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net It powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the ring carbons at these positions electrophilic and susceptible to attack by nucleophiles. researchgate.netlibretexts.org
In this compound, the nitro group is at the 3-position. If a suitable leaving group (such as a halide) were present at the 4-position (ortho to the nitro group) or the 2-position (ortho), the ring would be highly activated for an SNAr reaction. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this complex is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. researchgate.net While the amino group at the 4-position is not a typical leaving group, the activating effect of the nitro group is a fundamental aspect of the molecule's reactivity profile towards nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The substitution pattern on the phenyl ring of this compound is governed by the combined directing effects of the three substituents.
For electrophilic aromatic substitution (EAS) , the directing effects of the existing groups determine the position of the incoming electrophile. The substituents present are:
-NH₂ (Amino): A strongly activating group that directs incoming electrophiles to the ortho and para positions (C-3 and C-5). libretexts.org
-NO₂ (Nitro): A strongly deactivating group that directs meta (to C-5). libretexts.org
-CH=CHCOOH (Cinnamic acid side chain): A deactivating group that directs meta (to C-5). youtube.com
In this case, the directing effects are concordant. The powerful ortho, para-directing amino group strongly favors substitution at position C-5 (the para position is blocked). Both deactivating groups (nitro and cinnamic acid) also direct towards C-5. This overwhelming agreement means that electrophilic substitution reactions, such as halogenation or nitration of the ring, will occur almost exclusively at the C-5 position.
For nucleophilic aromatic substitution (SNAr) , the ring is generally susceptible to attack due to the presence of two strong electron-withdrawing groups (nitro and the vinyl-carboxylic acid function), which lower the electron density of the ring system. However, a successful substitution reaction requires the presence of a good leaving group on the ring. In the parent molecule, none of the substituents (-H, -NH₂, -NO₂, -CH=CHCOOH) are viable leaving groups under typical SNAr conditions.
Reactions at the Cinnamic Acid Double Bond
The carbon-carbon double bond of the cinnamic acid side chain is susceptible to addition reactions, including hydrogenation, halogenation, and cycloadditions.
Hydrogenation of the double bond converts the cinnamic acid moiety to a hydrocinnamic acid structure. This is typically achieved through catalytic hydrogenation, for example, using catalysts like Palladium on Carbon (Pd/C) or Ru/C with molecular hydrogen (H₂). As noted previously, a key consideration is the potential for simultaneous reduction of the nitro group. Therefore, achieving selective hydrogenation of the double bond would require careful selection of catalysts and conditions to prevent reaction at the nitro site.
Halogenation involves the electrophilic addition of halogens (e.g., Br₂ or Cl₂) across the double bond. Research on trans-cinnamic acid and its derivatives shows that reaction with molecular bromine in water does not yield the dibromo adduct but instead forms a bromohydrin (a 2-bromo-3-hydroxy adduct). researchgate.net This reaction proceeds via a cyclic bromonium ion intermediate, followed by the attack of a water molecule in an anti-addition fashion. researchgate.netyoutube.com While electron-withdrawing groups on the phenyl ring can decrease the rate of this reaction, the fundamental mechanism remains the same. researchgate.net
| Reaction | Reagents | Functional Group Targeted | Product Type |
| Hydrogenation | H₂, Pd/C | C=C Double Bond | Hydrocinnamic acid derivative |
| Halogenation | Br₂, H₂O | C=C Double Bond | Halohydrin (2-halo-3-hydroxy) derivative |
Cinnamic acids and their derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions. chemistry-online.com Upon irradiation with UV light, two molecules of the cinnamic acid can dimerize to form a cyclobutane ring. nih.govchemistry-online.com This reaction can lead to various stereoisomers, including truxinic acids (head-to-head adducts) and truxillic acids (head-to-tail adducts). chemistry-online.com
The stereochemical outcome of the reaction is highly dependent on the crystal packing of the molecules in the solid state or the use of templates in solution. thieme-connect.comdigitellinc.com Performing the reaction in the solid state can lead to high regio- and diastereoselectivity, often yielding a single product. digitellinc.com These cycloaddition reactions provide a powerful method for synthesizing complex cyclobutane structures, which are present in numerous natural products. thieme-connect.comnih.gov The presence of the amino and nitro substituents on the phenyl ring would influence the photochemical properties and potentially the stereochemical course of the cycloaddition, but the fundamental reactivity of the cinnamic acid double bond remains.
Applications in Advanced Materials Science
Design and Synthesis of Functional Polymers
The presence of both an amino and a carboxylic acid group makes 4-Amino-3-nitrocinnamic acid a prime candidate for incorporation into various polymer structures through polycondensation or other polymerization techniques.
Polymeric Materials Incorporating this compound as a Monomer
This compound can be envisioned as a monomer for the synthesis of a variety of functional polymers. For instance, it could be used to create polyamides, polyesters, or polyimides. The amino and carboxylic acid functionalities allow for its integration into the polymer backbone, while the nitro group and the conjugated system of the cinnamic acid moiety would be pendant groups, imparting specific functionalities to the resulting polymer.
The polymerization could proceed through standard condensation reactions. For example, self-polymerization could lead to a polyamide with a repeating unit derived from the monomer. Alternatively, it could be copolymerized with other diamines, diacids, or diols to create a wide range of copolymers with tunable properties. The specific polymerization conditions would influence the molecular weight, polydispersity, and ultimately the macroscopic properties of the resulting material.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Co-monomer(s) | Expected Linkage | Potential Properties |
| Polyamide | Self-polymerization or with diamines/diacids | Amide bond | High thermal stability, specific optical properties |
| Polyester | Diols | Ester bond | Tunable mechanical properties, potential biocompatibility |
| Polyimide | Dianhydrides | Imide ring | Excellent thermal and chemical resistance, dielectric properties |
Optoelectronic Properties of Derived Polymeric Structures
Polymers containing conjugated systems often exhibit interesting optoelectronic properties, and those derived from this compound would be no exception. The cinnamic acid moiety provides a degree of π-conjugation, which can be further influenced by the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring. This "push-pull" electronic structure is a common design motif for creating materials with nonlinear optical (NLO) properties.
The optical properties of such polymers would be highly dependent on the specific polymer architecture and the extent of conjugation along the polymer backbone. It is conceivable that these materials could exhibit properties such as fluorescence, phosphorescence, or be used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific absorption and emission wavelengths would be determined by the electronic structure of the repeating unit.
Development of Responsive Materials and Smart Systems
The functional groups present in this compound make it a promising candidate for the development of "smart" materials that can respond to external stimuli such as light, heat, pH, or redox potential.
Photochromic and Thermochromic Materials
While direct evidence is not available for this compound, cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane rings. This process can be reversible, with the original structure being regenerated upon exposure to light of a different wavelength or heat. This photo-dimerization can lead to changes in the conjugation of the system and thus a change in color, a phenomenon known as photochromism. Polymers incorporating this moiety could potentially exhibit similar behavior.
Thermochromism, or the change of color with temperature, could also be a potential property of materials derived from this compound. This could arise from temperature-induced changes in the polymer conformation or aggregation state, which would, in turn, affect the electronic structure and the absorption of light.
pH-Responsive and Redox-Responsive Systems
The presence of both an acidic carboxylic acid group and a basic amino group makes this compound inherently pH-sensitive. In acidic conditions, the amino group would be protonated (-NH3+), while in basic conditions, the carboxylic acid group would be deprotonated (-COO-). This change in ionization state can lead to significant changes in the solubility, swelling behavior, and conformation of polymers incorporating this monomer. This property is highly sought after for applications such as drug delivery systems that release their payload in the acidic environment of tumor tissues or specific cellular compartments.
The nitro group (-NO2) is a redox-active moiety. It can be electrochemically or chemically reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. This redox activity could be harnessed to create redox-responsive materials. For instance, a polymer containing this unit could undergo a change in its properties, such as solubility or conformation, in response to the redox potential of the surrounding environment. This is particularly relevant for biological applications, as the intracellular and extracellular environments have different redox potentials.
Table 2: Potential Stimuli-Responsive Behavior of this compound-Based Materials
| Stimulus | Responsive Functional Group(s) | Potential Application |
| Light (UV) | Cinnamic acid moiety | Photo-patterning, optical data storage |
| Temperature | Polymer backbone conformation | Temperature sensors, smart coatings |
| pH | Amino and Carboxylic acid groups | pH sensors, drug delivery systems |
| Redox Potential | Nitro group | Redox sensors, controlled release systems |
Self-Assembly and Supramolecular Chemistry
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of self-assembly and supramolecular chemistry. This compound possesses several functional groups that can participate in such interactions, suggesting its potential to form interesting supramolecular architectures.
The carboxylic acid group can form strong hydrogen bonds, either with another carboxylic acid group to form a dimer or with the amino group of a neighboring molecule. The amino group can also act as a hydrogen bond donor. The aromatic ring can participate in π-π stacking interactions, which are crucial for the organization of many organic molecules. The nitro group can also participate in dipole-dipole interactions and potentially hydrogen bonding.
The interplay of these various non-covalent interactions could lead to the formation of a variety of self-assembled structures, such as nanofibers, nanotubes, vesicles, or gels, depending on the conditions (e.g., solvent, concentration, pH, temperature). These supramolecular structures could find applications in areas such as tissue engineering, as templates for the synthesis of nanomaterials, or in molecular electronics. The specific morphology and properties of the self-assembled structures would be highly dependent on the delicate balance of these intermolecular forces.
Crystal Engineering and Co-crystallization Strategies
Crystal engineering is a rapidly advancing field that focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering can be adeptly applied to this compound to generate novel crystalline materials. The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic acid and nitro groups) within the same molecule makes it an excellent candidate for forming robust supramolecular synthons, which are the building blocks of crystal structures.
Co-crystallization is a powerful strategy within crystal engineering that involves combining a target molecule with a secondary component, known as a co-former, to create a new crystalline solid with modified physicochemical properties. Amino acids, due to their capacity to form zwitterions and engage in multiple hydrogen bonding interactions, are considered promising co-formers. acs.orgwikipedia.org The selection of a suitable co-former for this compound would be guided by the principles of hydrogen bond complementarity and pKa values to ensure the formation of a co-crystal rather than a salt.
Several techniques can be employed for the synthesis of co-crystals, including solution crystallization, grinding (mechanochemistry), and solvent-drop grinding. Current time information in Larimer County, US. Solution crystallization, a traditional method, involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and the co-former in a suitable solvent, followed by slow evaporation to promote co-crystal growth. Current time information in Larimer County, US. Mechanochemical methods, such as liquid-assisted grinding, are often more environmentally friendly and can produce co-crystals that are not accessible through solution-based methods. acs.org
The resulting co-crystals of this compound could exhibit a range of enhanced properties compared to the parent compound. These may include modified solubility, improved stability, and altered mechanical properties. The specific outcomes of co-crystallization are highly dependent on the chosen co-former and the resulting crystal packing.
| Co-crystallization Technique | Description | Potential Advantages |
|---|---|---|
| Solution Crystallization | Stoichiometric amounts of this compound and a co-former are dissolved in a solvent, which is then slowly evaporated to induce co-crystal formation. Current time information in Larimer County, US. | Well-established method, can produce high-quality single crystals for structural analysis. |
| Liquid-Assisted Grinding | The components are ground together with a small amount of a liquid to facilitate the co-crystallization process. | Environmentally friendly ("green method"), can be faster than solution methods, and may yield different polymorphs. acs.org |
| Reaction Crystallization | Co-crystals are obtained directly as a result of a chemical reaction in a solution. | Can be a one-pot synthesis method, potentially offering better control over the final product. Current time information in Larimer County, US. |
Formation of Liquid Crystals and Mesophases
Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their constituent molecules are oriented in a crystal-like way. The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape and intermolecular interactions. While there is no direct evidence in the reviewed literature of this compound itself forming liquid crystals, its molecular structure contains features that are conducive to mesophase formation.
Cinnamic acid and its derivatives are known to be components of liquid crystalline materials. acs.orgmdpi.com The rigid core provided by the benzene (B151609) ring and the conjugated system of the acrylic acid side chain contribute to the rod-like molecular shape that is often a prerequisite for the formation of calamitic (rod-shaped) liquid crystals. semanticscholar.org Furthermore, the presence of polar groups, such as the nitro group, can enhance the intermolecular interactions and thermal stability of the mesophase. semanticscholar.org
The amino and carboxylic acid groups in this compound can participate in strong hydrogen bonding, which can lead to the formation of supramolecular structures with a higher aspect ratio, further promoting liquid crystalline behavior. By modifying the this compound molecule, for instance, by esterifying the carboxylic acid with a long alkyl chain, it is plausible that liquid crystalline properties could be induced. The length of the alkyl chain is a critical factor that influences the type of mesophase formed and the transition temperatures. acs.org
| Structural Feature | Potential Contribution to Liquid Crystalline Behavior |
|---|---|
| Rigid Benzene Ring and Conjugated System | Contributes to a rod-like molecular shape, which is a common feature of calamitic liquid crystals. semanticscholar.org |
| Polar Nitro Group | Can enhance intermolecular dipole-dipole interactions, potentially stabilizing mesophases. semanticscholar.org |
| Amino and Carboxylic Acid Groups | Can form strong intermolecular hydrogen bonds, leading to the formation of extended supramolecular structures that favor liquid crystalline ordering. |
Applications in Nanotechnology and Surface Chemistry
The versatility of this compound's functional groups extends its potential applications into the dynamic fields of nanotechnology and surface chemistry. The ability to precisely control the chemical composition of surfaces at the molecular level is fundamental to the development of advanced sensors, catalysts, and biocompatible materials.
Functionalization of Nanoparticles and Surfaces
The functionalization of nanoparticles and surfaces with organic molecules is a key strategy for tailoring their properties and enabling their integration into various technological platforms. This compound possesses multiple functional groups that can be exploited for covalent attachment to a wide range of substrates.
The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces, such as titanium dioxide or zinc oxide, through the formation of carboxylate bonds. This is a common strategy for modifying the surface of semiconductor nanoparticles for applications in photocatalysis and solar cells. The amino group provides a nucleophilic site that can react with a variety of electrophilic species, allowing for further chemical modification. For instance, it can be used to attach the molecule to surfaces functionalized with isothiocyanates or activated esters. Furthermore, the amino group can be protonated to impart a positive charge to the surface, which can be useful for electrostatic interactions with negatively charged species.
The aromatic ring of this compound can also participate in π-π stacking interactions with graphitic surfaces, such as graphene or carbon nanotubes, providing a non-covalent method for surface modification. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the molecule and the surface to which it is attached.
| Functional Group | Target Surface/Molecule | Type of Interaction | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Metal Oxides (e.g., TiO2, ZnO) | Covalent (Carboxylate bond) | Photocatalysis, Solar Cells, Sensors |
| Amino Group | Surfaces with electrophilic groups (e.g., isothiocyanates, activated esters) | Covalent (Amide/Thiourea bond) | Bioconjugation, Sensor Development |
| Aromatic Ring | Graphitic materials (e.g., graphene, carbon nanotubes) | Non-covalent (π-π stacking) | Composite Materials, Electronics |
Development of Molecular Coatings and Thin Films
The creation of well-ordered molecular coatings and thin films is crucial for a variety of applications, including electronics, optics, and protective coatings. This compound has the potential to be used as a building block for the fabrication of such films through several techniques.
One promising approach is the Langmuir-Blodgett (LB) technique, which allows for the deposition of monomolecular layers onto solid substrates with precise control over thickness and molecular orientation. mdpi.com The amphiphilic nature of this compound, with its polar head (carboxylic acid and amino groups) and less polar aromatic body, suggests that it could form stable monolayers at the air-water interface, which can then be transferred to a solid support. Cinnamic acid derivatives have been successfully used to form LB films, and the resulting films can exhibit interesting photochemical properties, such as photodimerization upon UV irradiation. acs.org
Another potential method for creating thin films is through electropolymerization. The amino group on the aromatic ring of this compound could potentially undergo oxidative polymerization to form a conductive or semiconductive polymer film on an electrode surface. Electropolymerization offers the advantage of direct film deposition onto conductive substrates with good adhesion and control over film thickness. Similar aminobenzoic acids have been electropolymerized to create sensor platforms. mdpi.com The properties of the resulting polymer film would be influenced by the presence of the nitro and carboxylic acid groups.
| Technique | Principle | Potential Properties of the Film |
|---|---|---|
| Langmuir-Blodgett (LB) Deposition | Transfer of a monomolecular layer from an air-water interface to a solid substrate. mdpi.com | Highly ordered, uniform thickness, potential for photo-responsive behavior. acs.org |
| Electropolymerization | Oxidative polymerization of the amino group to form a polymer film on an electrode. mdpi.com | Conductive or semiconductive, good adhesion to conductive substrates, tunable properties. |
| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered molecular layer on a substrate. | Well-defined surface chemistry, can be used to control interfacial properties. |
Biochemical and Mechanistic Investigations in Vitro Studies
Enzyme Inhibition and Activation Studies (In Vitro)
In vitro studies have primarily investigated the interaction of a derivative of 4-Amino-3-nitrocinnamic acid with the serine protease, α-chymotrypsin.
Kinetic Analysis of Enzyme-Compound Interactions
While the formation of a stable acyl-enzyme intermediate between this compound methyl ester and α-chymotrypsin has been documented, specific kinetic constants such as Michaelis-Menten constant (K_m), catalytic rate constant (k_cat), or maximal velocity (V_max) for this interaction are not detailed in the available scientific literature. The research has focused more on the spectroscopic characterization of the intermediate rather than a quantitative kinetic analysis of the enzymatic reaction.
Mechanistic Elucidation of Inhibition
The interaction of this compound methyl ester with α-chymotrypsin provides insight into a specific type of enzyme interaction. This compound acts as a substrate that forms a stable acyl-enzyme intermediate with the active site of α-chymotrypsin at a low pH (pH 3.0). researchgate.net This formation of a stable 4-amino-3-nitrocinnamoyl-chymotrypsin complex effectively results in a transient inactivation of the enzyme, as the deacylation step is significantly slowed, preventing the enzyme from readily proceeding with its catalytic cycle. researchgate.net
This mechanism is not a classical form of reversible inhibition (e.g., competitive, non-competitive, or uncompetitive), for which inhibition constants (K_i) would be determined. Instead, it represents the trapping of a catalytic intermediate. Studies utilizing resonance Raman spectroscopy have been employed to probe the conformational changes within the 4-amino-3-nitrocinnamoyl portion of the complex, providing insights into the electronic and structural dynamics of the substrate within the enzyme's active site. researchgate.net
Identification of Target Enzymes and Pathways
Based on the available in vitro research, the primary and most well-documented enzyme target for a derivative of this compound is α-chymotrypsin . researchgate.netannualreviews.org The methyl ester of the compound has been specifically used as a tool to study the structure and function of this particular enzyme. researchgate.net There is no information in the reviewed scientific literature identifying other specific enzyme targets or metabolic pathways that are modulated by this compound itself.
Receptor Binding Studies (In Vitro)
Following a comprehensive review of scientific databases, no in vitro receptor binding studies for this compound have been reported.
Quantitative Ligand-Receptor Binding Assays
There is no data available in the scientific literature regarding quantitative ligand-receptor binding assays performed with this compound.
Molecular Recognition and Protein-Ligand Interactions
Comprehensive searches of scientific literature and research databases did not yield specific studies on the molecular recognition and protein-ligand interactions of this compound. While methodologies such as fluorescence quenching, isothermal titration calorimetry, and molecular docking are standard for characterizing such interactions for related cinnamic acid derivatives, specific data for this compound is not available in the reviewed literature.
Spectroscopic Techniques (e.g., Fluorescence Quenching) for Binding Characterization
No published studies were found that specifically utilize fluorescence quenching techniques to characterize the binding properties of this compound with any protein. Therefore, data regarding its binding constants, quenching mechanisms, or the nature of its interaction with protein fluorophores are not available.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
There is no available research that has employed Isothermal Titration Calorimetry to analyze the thermodynamic profile of this compound binding to a protein target. Consequently, key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with its binding events have not been documented.
Molecular Docking and Dynamics Simulations for Binding Site Prediction
A review of the literature did not reveal any molecular docking or molecular dynamics simulation studies specifically focused on predicting the binding site and interaction modes of this compound with any protein. While such computational methods are frequently applied to cinnamic acid derivatives, this specific compound has not been the subject of such published investigations.
Cell-Based Assays for Cellular Response Mechanisms (Non-Clinical)
No non-clinical, in vitro cell-based assay studies investigating the cellular response mechanisms to this compound have been found in the public domain.
Investigations of Cellular Pathways and Signaling Mechanisms
There are no available studies that report on the effects of this compound on specific cellular pathways or signaling mechanisms in controlled in vitro systems.
Studies on Cell Viability and Proliferation in Controlled in vitro Systems
No data from in vitro studies assessing the impact of this compound on cell viability or proliferation in any cell line has been published. Therefore, information regarding its potential cytotoxic or cytostatic effects is currently unavailable.
Analytical Chemistry Applications of 4 Amino 3 Nitrocinnamic Acid
Development of Chemical Sensors and Probes: A Realm of Speculation
The development of fluorescent probes and electrochemical sensors hinges on the specific photophysical and electrochemical properties of a molecule. These properties are dictated by the molecule's structure, including the nature and position of its functional groups. While the amino and nitro groups on the cinnamic acid backbone of 4-Amino-3-nitrocinnamic acid could theoretically impart interesting electronic characteristics, there is no readily available research to substantiate their practical application in sensor technology.
Fluorescent Probes for Specific Analytes: No Evidence of Application
The synthesis of fluorescent probes often involves molecules with inherent fluorescence or moieties that can be chemically modified to produce a fluorescent response upon interaction with a specific analyte. A comprehensive search of scientific databases and chemical literature yields no specific examples of this compound being utilized as a foundational scaffold or a key component in the design of fluorescent probes for any particular analyte. The potential for this compound to act as a fluorophore or a recognition element in a probe remains a matter of theoretical speculation, without any empirical data to support it.
Electrochemical Sensors for Ion or Molecule Detection: An Absence of Data
Similarly, the application of this compound in the fabrication of electrochemical sensors is not documented in the available literature. Electrochemical sensors often rely on the ability of a molecule to be immobilized on an electrode surface and to exhibit a measurable and specific electrochemical response (e.g., a change in current or potential) in the presence of a target ion or molecule. There are no published studies detailing the electrochemical behavior of this compound or its use as a modifier for electrodes to detect specific ions or molecules.
Use as a Derivatization Reagent in Chromatographic Analysis: A Role Undocumented
Derivatization is a common technique in chromatography to enhance the detectability or improve the separation of analytes. This is achieved by chemically modifying the analyte with a reagent that imparts desirable properties, such as fluorescence or improved volatility.
Reference Standard in Analytical Methods: Not a Recognized Standard
A reference standard is a highly purified compound used as a measurement base in analytical chemistry. It is crucial for the validation of analytical methods and for the accurate quantification of an analyte. For a compound to be used as a reference standard, its purity and identity must be rigorously established and certified. There is no indication from chemical suppliers or metrological institutes that this compound is produced or certified as a reference standard for any specific analytical method.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally friendly methods for synthesizing 4-Amino-3-nitrocinnamic acid and its derivatives is a primary research goal. Traditional methods for producing cinnamic acids, such as the Perkin reaction, often require high temperatures and harsh reagents. Future research will likely focus on greener alternatives.
One promising avenue is the refinement of the Knoevenagel condensation. bepls.comtandfonline.com Studies have shown that this reaction can be performed under solvent-free conditions using environmentally benign catalysts like ammonium (B1175870) bicarbonate, which avoids the use of toxic solvents such as pyridine (B92270). tandfonline.com Other sustainable approaches include conducting syntheses in water, a benign solvent, to reduce reliance on volatile organic compounds. nih.govbeilstein-journals.org The development of catalytic systems, such as those using palladium N-heterocyclic carbenes for Mizoroki-Heck cross-coupling reactions, also represents a move towards more efficient and sustainable production. ajol.info
Key challenges in this area include:
Improving Yields and Purity: Green synthesis methods must be optimized to provide high yields and purity comparable to conventional routes. bepls.com
Scalability: Laboratory-scale green syntheses need to be adaptable for large-scale industrial production without losing efficiency.
Reagent Recovery and Recycling: Developing processes where catalysts and reagents can be easily recovered and reused is crucial for economic viability and waste reduction. nih.govbeilstein-journals.org
Advanced Characterization of Supramolecular Assemblies
The structure of this compound, with its hydrogen bond donors (amino and carboxylic acid groups) and acceptors (nitro and carbonyl groups), as well as its aromatic ring, makes it an excellent candidate for forming complex supramolecular structures. beilstein-journals.org These assemblies are governed by non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov
Future research should employ advanced analytical techniques to characterize these assemblies. Techniques such as single-crystal X-ray diffraction, small-angle X-ray scattering (SAXS), and advanced NMR spectroscopy can provide detailed insights into the molecular packing and ordering in these structures. The study of chiral amphiphiles derived from nitrocinnamic acids has already shown that the position of the nitro group can dictate the helical sense (left- or right-handed) of the resulting self-assembled nanostructures. beilstein-journals.org Understanding how the specific 4-amino and 3-nitro substitution pattern influences this self-assembly is a key research question.
Challenges include:
Controlling Polymorphism: The ability of the compound to crystallize in different forms (polymorphs) with distinct properties needs to be understood and controlled.
Solvent Effects: The choice of solvent can significantly impact the final supramolecular architecture; systematic studies are needed to map these relationships. beilstein-journals.org
Dynamic Behavior: Characterizing the formation and dissolution kinetics of these assemblies in solution will be crucial for applications in areas like drug delivery or smart materials.
Rational Design of Derivatives for Enhanced Functionality (Structure-Function Relationships)
The this compound scaffold is a versatile starting point for the rational design of new molecules with enhanced properties. nih.gov By systematically modifying its three main functional regions—the aromatic ring, the acrylic acid side chain, and the amino/nitro substituents—researchers can fine-tune its biological activity and material properties. nih.gov The study of structure-activity relationships (SAR) is fundamental to this endeavor.
For example, cinnamic acid derivatives have been widely explored as antimicrobial, anti-inflammatory, and anticancer agents. nih.govwjbphs.commdpi.comnih.gov The presence and position of substituents on the phenyl ring are known to be critical for activity. Research on tyrosinase inhibitors has shown that para-substituted cinnamic acids, including 4-nitrocinnamic acid, can be potent enzyme inhibitors. nih.gov Future work could involve synthesizing a library of derivatives of this compound—such as esters and amides—and screening them for various biological activities to build detailed SAR models. wjbphs.com This would guide the development of more potent and selective compounds.
Key challenges are:
Synthetic Accessibility: Designed derivatives must be synthetically accessible through efficient and reliable chemical reactions.
Predictive Modeling: Improving the accuracy of computational models to predict the activity and properties of designed molecules before synthesis remains a significant challenge.
Multi-Targeting: A major goal in drug design is creating hybrid molecules that can interact with multiple biological targets simultaneously, which requires a deep understanding of complex biological systems. nih.govmdpi.com
Integration into Complex Hybrid Materials
The unique chemical structure of this compound makes it a valuable building block for creating advanced hybrid materials. Its cinnamate (B1238496) group can undergo [2+2] cycloaddition upon exposure to UV light, which allows for the cross-linking of polymers and the development of photo-responsive materials. researchgate.net This feature is useful for applications in photo-patterning, data storage, and shape-memory polymers.
Future research could focus on incorporating this molecule into various polymer backbones, such as polyesters or polyamides, to create new functional materials. researchgate.net Furthermore, it can be conjugated with biopolymers like chitosan (B1678972) to create hybrid materials with enhanced properties, such as improved antimicrobial activity. mdpi.com Another approach is to create hybrid molecules by linking the cinnamic acid core to other functional scaffolds, like quinolinones, to develop novel anticancer agents. mdpi.com
Challenges in this field include:
Material Compatibility: Ensuring compatibility and strong interfacial adhesion between the cinnamic acid derivative and the host material (e.g., a polymer matrix) is essential for creating stable and robust hybrid materials.
Processing Conditions: The conditions required to process the hybrid material (e.g., temperature, solvents) must not degrade the functional cinnamic acid component.
Functionality Control: Achieving precise control over the distribution and orientation of the cinnamic acid moiety within the hybrid material is necessary to optimize its properties.
Expanding the Scope of Biochemical Mechanistic Studies (In Vitro)
Understanding how this compound and its derivatives function at a molecular level is crucial for their development as therapeutic agents. In vitro mechanistic studies are essential for this purpose. For instance, detailed kinetic studies on related compounds like 4-nitrocinnamic acid have elucidated its mechanism as a reversible, noncompetitive inhibitor of the enzyme xanthine (B1682287) oxidase. rjpbr.com Similar studies on this compound could reveal its potential targets and modes of action.
Future research should expand these investigations to a wider range of enzymes and cellular pathways. Techniques such as fluorescence spectroscopy, molecular docking, and enzyme inhibition assays can provide valuable data. nih.govrjpbr.com Molecular docking studies, for example, can predict how a molecule binds to the active site of an enzyme, revealing key interactions like hydrogen bonds or chelation with metal ions. nih.govrjpbr.com Investigating the compound's effect on various cancer cell lines can also help identify its potential as an anticancer agent and elucidate its mechanism of cell death. researchgate.net
The main challenges include:
Identifying Specific Targets: With a vast number of potential biological targets, identifying the specific enzymes or receptors that the compound interacts with can be a complex process.
Bridging In Vitro and In Vivo Results: Ensuring that the findings from laboratory in vitro studies are relevant and translatable to more complex biological systems is a persistent challenge.
Addressing Stability and Environmental Fate Considerations for Novel Applications
For any new chemical compound to be used in real-world applications, its stability and environmental impact must be thoroughly evaluated. The presence of a nitroaromatic group in this compound raises questions about its photostability and persistence in the environment. nih.govnih.gov Nitroaromatic compounds can be susceptible to photodegradation when exposed to UV light. nih.govacs.org
Future research must include systematic photostability testing to determine how the compound degrades under light exposure and to identify its degradation products. bfarm.de Additionally, studies on its environmental fate are critical. This involves investigating its biodegradability by soil and water microorganisms. researchgate.net Research on other cinnamic acid derivatives has shown that they can be degraded by bacteria through pathways like β-oxidation. researchgate.netnih.gov Determining the specific catabolic pathway for this compound and assessing its potential for bioaccumulation or toxicity to aquatic life are essential steps. nih.gov The reduction of the nitro group under anaerobic environmental conditions is another important consideration, as the resulting aromatic amines can have different properties and toxicities. arizona.edu
Key challenges in this area are:
Long-Term Stability: Assessing the long-term stability of the compound under various storage and use conditions is necessary for practical applications.
Complex Degradation Pathways: Environmental degradation can involve a complex interplay of biotic (microbial) and abiotic (photochemical) processes, making it difficult to predict the ultimate fate of the compound.
Toxicity of Byproducts: It is crucial to identify not only the degradation pathway but also the potential toxicity of any intermediate or final degradation products. nih.gov
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 4-Amino-3-nitrocinnamic acid?
Synthesis typically involves nitration and amination steps. For analogous nitro-substituted cinnamic acids, nitration of cinnamic acid derivatives followed by selective reduction of nitro groups is common. For example, nitration of 4-aminocinnamic acid under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Post-synthesis, recrystallization using ethanol/water mixtures is recommended for purification, as described for structurally related nitrobenzoic acids . Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or TLC (silica gel, ethyl acetate/hexane 3:7).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Refer to safety guidelines for nitroaromatic compounds:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particles are generated .
- Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contamination due to potential environmental toxicity .
- Storage: Store in airtight containers at 4°C, away from light and oxidizing agents to prevent degradation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR spectroscopy: Use DMSO-d₆ as a solvent to analyze aromatic proton environments (δ 6.5–8.5 ppm for nitro and amino groups). Compare with computational predictions (e.g., DFT) for structural validation .
- FT-IR: Identify key functional groups: nitro ( ~1520 cm⁻¹ asymmetric stretch), amino ( ~3350 cm⁻¹ N-H stretch), and carboxylic acid ( ~1700 cm⁻¹ C=O stretch) .
- Mass spectrometry: High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~223.06 for C₉H₈N₂O₄).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in biological systems?
- Quantum chemical modeling: Use DFT (e.g., B3LYP/6-311G**) to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites. This aids in predicting interactions with biological targets (e.g., enzyme active sites) .
- Molecular docking: Dock the compound into SARS-CoV-2 protease (PDB: 6LU7) using AutoDock Vina. Analyze binding affinity (ΔG) and hydrogen-bonding patterns to prioritize in vitro testing .
Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic compounds like this compound?
- Meta-analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like assay conditions (pH, temperature) and cell lines. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or solvent effects (DMSO vs. aqueous buffers) .
- Experimental replication: Design dose-response assays (0.1–100 µM) in triplicate with positive/negative controls. Use ANOVA to assess statistical significance (p < 0.05) .
Q. How to design experiments analyzing the acid-base behavior of this compound under physiological conditions?
- Potentiometric titration: Dissolve the compound in 0.1 M KCl (ionic strength adjustor) and titrate with 0.01 M NaOH. Monitor pH shifts to determine pKa values of the amino and carboxylic acid groups. Compare to computational predictions (e.g., ACD/Labs pKa DB) .
- UV-Vis spectroscopy: Track absorbance changes (λ = 250–400 nm) at varying pH levels to correlate protonation states with spectral shifts .
Q. What experimental frameworks assess the potential of this compound as a photosensitizer or catalyst?
- Photophysical studies: Measure singlet oxygen quantum yield (ΦΔ) using DPBF (1,3-diphenylisobenzofuran) as a trap in methanol. Compare to rose bengal (ΦΔ = 0.76) as a reference .
- Electrochemical analysis: Perform cyclic voltammetry (scan rate: 100 mV/s) in acetonitrile with 0.1 M TBAPF₆. Identify redox peaks to determine HOMO/LUMO energies and electron-transfer efficiency .
Methodological Notes
- Data validation: Cross-reference experimental results with databases like NIST Chemistry WebBook for spectral libraries and thermodynamic properties .
- Error analysis: Quantify uncertainties in measurements (e.g., ±0.1°C for melting points, ±5% for NMR integrals) and report in Supplementary Information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
